

The Discovery and Enduring Appeal of Ethyl Vanillin Isobutyrate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl vanillin isobutyrate

Cat. No.: B070703

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An in-depth exploration of the history, synthesis, and superior properties of a key aroma chemical, tailored for researchers, scientists, and professionals in the fields of flavor, fragrance, and drug development.

Executive Summary

Ethyl vanillin isobutyrate, a synthetic aroma chemical, emerged from the flavor and fragrance industry's enduring quest for stable, high-impact vanilla notes. Developed as a superior alternative to the more volatile and discoloration-prone vanillin and ethyl vanillin, this compound offers enhanced stability to light and heat, making it a valuable ingredient in a wide array of applications, from perfumery to food and beverage production. This technical guide delves into the historical context of its discovery, provides detailed experimental protocols for its synthesis and characterization, and presents its physicochemical properties in a clear, comparative format.

A Historical Perspective: The Quest for a Stable Vanilla Aroma

The story of **ethyl vanillin isobutyrate** is intrinsically linked to the history of synthetic vanillin itself. In 1874, chemists Ferdinand Tiemann and Wilhelm Haarmann successfully synthesized vanillin, marking the birth of the industrial flavor and fragrance industry.^{[1][2][3]} Their company, Haarmann & Reimer (now part of Symrise), pioneered the commercial production of synthetic vanillin, making the coveted vanilla flavor accessible to a broader market.^{[4][5][6]}

While vanillin and its more potent analogue, ethyl vanillin, provided a cost-effective alternative to natural vanilla extract, they suffered from significant drawbacks, including instability in the presence of light and heat, and a tendency to cause discoloration in alcoholic solutions and other product matrices.[7] This spurred further research into creating more robust vanilla derivatives.

The breakthrough came in the late 20th century. A key development in the history of **ethyl vanillin isobutyrate** is the patent filed by Haarmann & Reimer GmbH in 1997, with inventors listed as Horst Surburg and others.[8] This patent detailed the synthesis of 3-ethoxy-4-isobutyryloxy-benzaldehyde (**ethyl vanillin isobutyrate**) and highlighted its superior organoleptic properties and, crucially, its enhanced stability. The isobutyrate ester group provides steric hindrance and electronic effects that contribute to its increased resistance to degradation.

Physicochemical and Organoleptic Properties

Ethyl vanillin isobutyrate presents as a white to pale yellow crystalline powder with a rich, sweet, and creamy vanilla-like aroma, often with fruity and chocolate undertones. Its key physical and chemical properties are summarized in the table below.

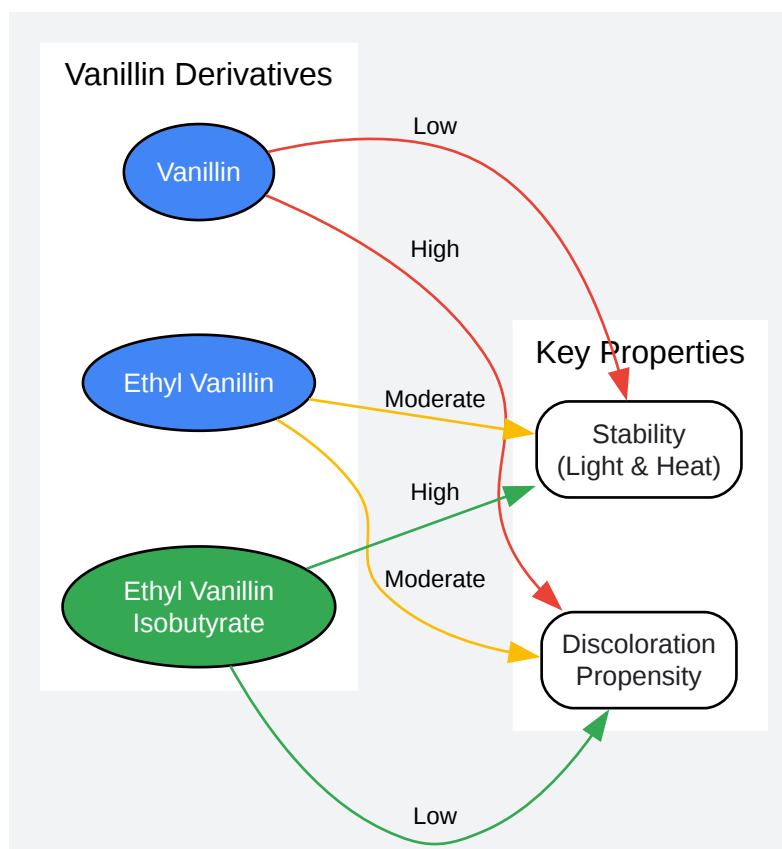
Property	Value	Reference
Chemical Name	(2-ethoxy-4-formylphenyl) 2-methylpropanoate	[9]
Synonyms	3-Ethoxy-4-isobutyryloxy-benzaldehyde, Ethyl vanillin isobutyrate	[8][9]
CAS Number	188417-26-7	[9]
Molecular Formula	C13H16O4	[9]
Molecular Weight	236.26 g/mol	[9]
Melting Point	57 °C	[8]
Boiling Point	295-296 °C @ 760 mmHg	[9]
Solubility	Insoluble in water; soluble in ethanol and oils	[9]

Comparative Stability Analysis

The primary advantage of **ethyl vanillin isobutyrate** over its predecessors lies in its superior stability. The following table, based on data from the Surburg et al. patent, illustrates the enhanced photostability of **ethyl vanillin isobutyrate** compared to vanillin isobutyrate and ethyl vanillin. The data represents the percentage of the initial concentration remaining after exposure to UV light over time.[8]

Compound	2 hours	4 hours	8 hours	24 hours
Vanillin Isobutyrate	97%	93%	85%	56%
Ethyl Vanillin	100%	98%	91%	71%
Ethyl Vanillin Isobutyrate	100%	100%	100%	100%

This enhanced stability is a critical factor in its widespread adoption, ensuring product integrity and a consistent sensory profile over the shelf life of the final product.



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Caption: Comparative stability of vanillin derivatives.

Experimental Protocols

Synthesis of Ethyl Vanillin Isobutyrate

The synthesis of **ethyl vanillin isobutyrate** is typically achieved through the esterification of ethyl vanillin with an isobutyric acid derivative. The following protocol is a representative example based on methods described in the patent literature.^{[7][8]}

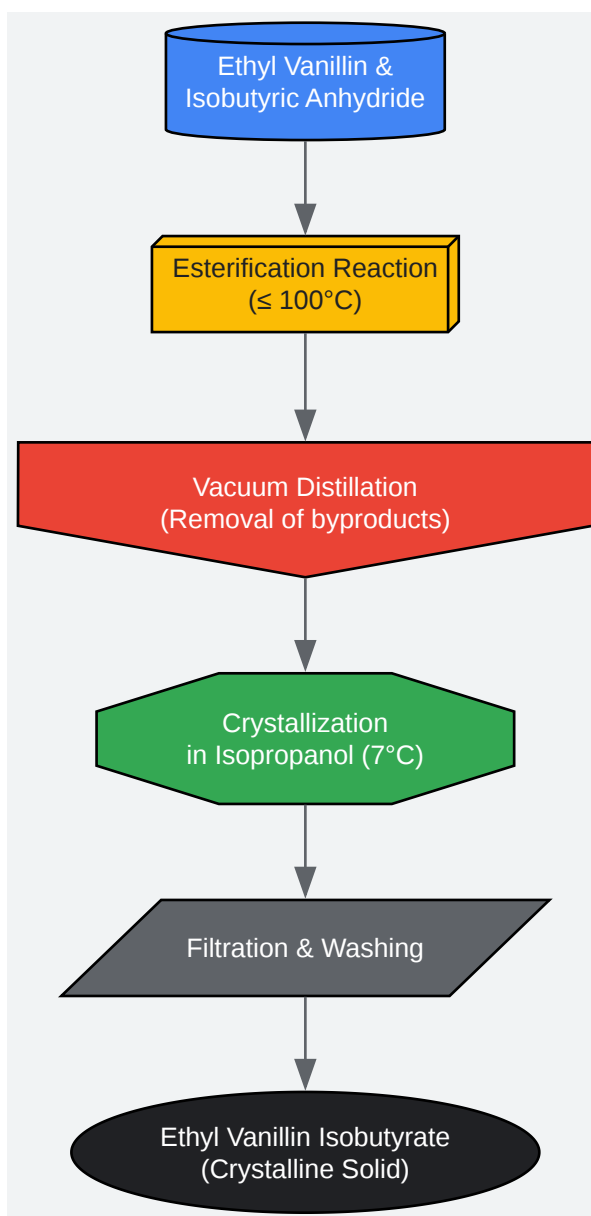
Materials:

- Ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde)
- Isobutyric anhydride

- Isopropanol
- Nitrogen gas supply
- Reaction vessel with stirrer, thermometer, and condenser

Procedure:

- Charge the reaction vessel with 166 g of ethyl vanillin.
- Melt the ethyl vanillin under a nitrogen atmosphere.
- At a temperature not exceeding 100°C, add 189.6 g of isobutyric anhydride to the molten ethyl vanillin. The reaction is slightly exothermic.
- After the addition is complete, distill off the resulting isobutyric acid and any excess isobutyric anhydride under reduced pressure (initially at 150 mbar and a sump temperature of 120°C, then up to 130°C and 20 mbar).
- Cool the reaction mixture to 90°C.
- Add 500 ml of isopropanol to the mixture.
- Crystallize the product by stirring and cooling the mixture to 7°C.
- Isolate the crystalline **ethyl vanillin isobutyrate** by filtration.
- Wash the crystals with cold isopropanol and dry under vacuum.



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Caption: General synthesis workflow for **ethyl vanillin isobutyrate**.

Characterization of Ethyl Vanillin Isobutyrate

The identity and purity of the synthesized **ethyl vanillin isobutyrate** can be confirmed using a combination of standard analytical techniques.

- Objective: To determine the purity of the sample and confirm its molecular weight.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer.

- Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 μ m).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injection: 1 μ L of a dilute solution of the sample in a suitable solvent (e.g., acetone or ethyl acetate), splitless injection at 250°C.
- Oven Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
- MS Parameters: Electron ionization (EI) at 70 eV. Scan range of 40-400 m/z.
- Expected Results: A major peak corresponding to **ethyl vanillin isobutyrate**. The mass spectrum should show a molecular ion peak (M^+) at m/z 236, corresponding to the molecular weight of the compound. Fragmentation patterns should be consistent with the structure, showing characteristic fragments for the isobutyryl group and the substituted benzaldehyde moiety.
- Objective: To confirm the chemical structure of the compound.
- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
- Solvent: Deuterated chloroform ($CDCl_3$).
- 1H NMR (Proton NMR):
 - Expected Chemical Shifts (δ , ppm):
 - ~9.9 (s, 1H, aldehyde proton)
 - ~7.5-7.7 (m, 2H, aromatic protons)
 - ~7.1 (d, 1H, aromatic proton)
 - ~4.1 (q, 2H, $-OCH_2CH_3$)
 - ~2.8 (sept, 1H, $-CH(CH_3)_2$)

- ~1.4 (t, 3H, -OCH₂CH₃)
- ~1.3 (d, 6H, -CH(CH₃)₂)
- ¹³C NMR (Carbon NMR):
 - Expected Chemical Shifts (δ, ppm):
 - ~191 (aldehyde C=O)
 - ~175 (ester C=O)
 - ~151, ~145, ~135, ~125, ~123, ~111 (aromatic carbons)
 - ~64 (-OCH₂CH₃)
 - ~34 (-CH(CH₃)₂)
 - ~19 (-CH(CH₃)₂)
 - ~15 (-OCH₂CH₃)
- Objective: To identify the key functional groups present in the molecule.
- Method: Attenuated Total Reflectance (ATR) or KBr pellet.
- Expected Absorption Bands (cm⁻¹):
 - ~2980-2850 (C-H stretching of alkyl groups)
 - ~2850 and ~2750 (C-H stretching of the aldehyde group)[10]
 - ~1760 (C=O stretching of the ester group)[11]
 - ~1700 (C=O stretching of the aldehyde group, conjugated)[10]
 - ~1600, ~1500 (C=C stretching of the aromatic ring)
 - ~1280-1000 (C-O stretching of the ester and ether groups)[11]

Conclusion

Ethyl vanillin isobutyrate stands as a testament to the ingenuity of flavor and fragrance chemists in overcoming the limitations of earlier aroma chemicals. Its development by Haarmann & Reimer marked a significant advancement in the creation of stable, high-fidelity vanilla aromas. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and professionals working with this important compound, facilitating its effective application and further innovation in the field.

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